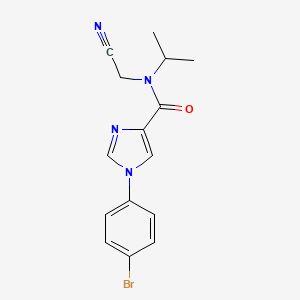
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, also known as BRPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. BRPIM is a member of the imidazole family of compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves its ability to inhibit certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help protect against neurodegenerative diseases such as Alzheimer's disease. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent in vivo. Additionally, the toxicity of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide needs to be further studied to determine its safety for human use.
In conclusion, 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Its mechanism of action involves its ability to inhibit certain enzymes and signaling pathways in the body. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has various biochemical and physiological effects, including reducing oxidative stress and inflammation in the brain and inhibiting the growth of cancer cells. One advantage of using 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide in lab experiments is its potential as a therapeutic agent, but its potential toxicity needs to be further studied. There are several future directions for the study of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, including investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its toxicity.
Métodos De Síntesis
The synthesis method of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide involves the reaction of 4-bromobenzyl cyanide with 1-tert-butyl-1H-imidazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has been studied as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(cyanomethyl)-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-11(2)20(8-7-17)15(21)14-9-19(10-18-14)13-5-3-12(16)4-6-13/h3-6,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVSICNDTXWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(cyanomethyl)-N-(propan-2-yl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

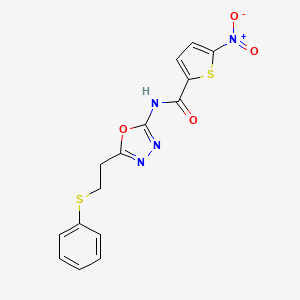
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)
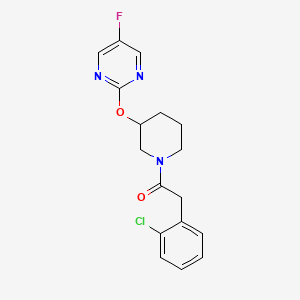
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)
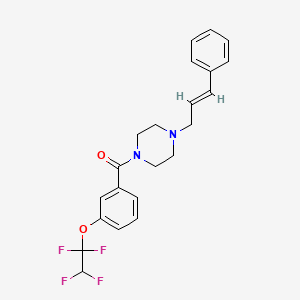
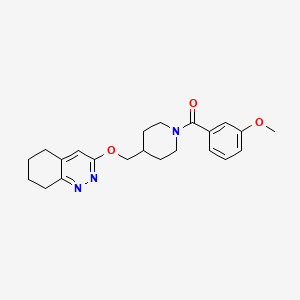

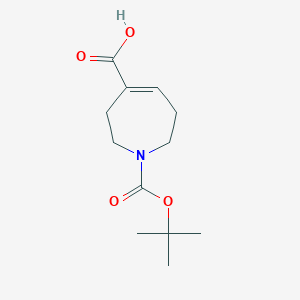
![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)

![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)
![5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640716.png)